molecular formula C15H15N5O2S2 B2972108 2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide CAS No. 851132-27-9

2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide

Cat. No.: B2972108
CAS No.: 851132-27-9
M. Wt: 361.44
InChI Key: KXPHBIYFUVHHJX-UHFFFAOYSA-N
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Description

This chemical entity, 2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide, is a synthetic small molecule of significant interest in oncology research, particularly for investigating tyrosine kinase signaling pathways. Its core research value is derived from its designed structure as a potential dual inhibitor of c-Met (Mesenchymal-epithelial transition factor) and ALK (Anaplastic Lymphoma Kinase) . These receptor tyrosine kinases are critically implicated in cellular proliferation, survival, and metastasis; their dysregulation is a hallmark of numerous malignancies. The compound's mechanism of action is hypothesized to involve competitive binding at the ATP-binding site of these kinases, thereby suppressing their autophosphorylation and subsequent activation of downstream pro-survival signal cascades, such as the MAPK/ERK and PI3K/Akt pathways. Researchers utilize this compound primarily as a chemical probe to elucidate the complex biology of c-Met and ALK in vitro , to study mechanisms of resistance to targeted therapies, and to screen for synergistic effects in combination treatment strategies. Its distinct molecular architecture, featuring a 1,3,4-thiadiazole scaffold linked to a methoxyphenyl-imidazole core, serves as a versatile template for further structure-activity relationship (SAR) studies aimed at developing novel therapeutics with improved potency and selectivity profiles.

Properties

IUPAC Name

2-[1-(3-methoxyphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N5O2S2/c1-10-18-19-14(24-10)17-13(21)9-23-15-16-6-7-20(15)11-4-3-5-12(8-11)22-2/h3-8H,9H2,1-2H3,(H,17,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXPHBIYFUVHHJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)CSC2=NC=CN2C3=CC(=CC=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N5O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide typically involves multi-step reactions. The process begins with the preparation of the imidazole and thiadiazole intermediates, followed by their coupling under specific conditions. Common reagents include sulfur-containing compounds and various catalysts to facilitate the formation of the sulfanyl linkage .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as sodium borohydride for reduction, and various halogenating agents for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides, while substitution could introduce new functional groups onto the aromatic rings .

Scientific Research Applications

2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic compound that belongs to the classes of thiadiazoles and imidazoles. It combines imidazole and thiadiazole moieties, known for their diverse biological activities. The presence of the methoxyphenyl group and the methyl substitution on the thiadiazole enhances its potential pharmacological properties. The molecular formula is C13H14N4O1S2C_{13}H_{14}N_{4}O_{1}S_{2}, with a molecular weight of approximately 306.40 g/mol.

Applications

The primary applications of this compound include its use as an anticancer agent. Studies suggest that similar compounds exhibit significant cytotoxicity against various cancer cell lines, indicating potential therapeutic applications.

Anticancer agents

Thiazole derivatives are recognized as agents with diverse biological activities, encompassing anticancer properties . El-Naggar et al. synthesized a novel series of thiazole-hydrazine derivatives with potential as CDK2 inhibitors . All synthesized compounds were tested for their antiproliferative activities against four cancer cell lines . Among the synthesized series compound, St.18 was the most active derivative on CDK2, exhibiting the highest potency, being two-fold more potent than the roscovitine positive control against this target .

Key chemical properties

Key chemical properties include the compound's stability under neutral conditions, but it may undergo transformations when subjected to strong acids or bases.

Potential interactions

The compound's structural features suggest potential interactions with biological targets due to its heterocyclic nature.

Reactivity

Mechanism of Action

The mechanism of action of 2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzymes, altering their activity. The thiadiazole ring may interact with biological membranes or proteins, affecting cellular processes .

Comparison with Similar Compounds

Table 1. Structural and Physical Properties of Analogous Compounds

Compound ID/Name Core Structure Substituents (Imidazole/Thiadiazole) Yield (%) Melting Point (°C) Reference
Target Compound Imidazole-thiadiazole 3-methoxyphenyl / 5-methyl N/A N/A
5k () Phenoxy-thiadiazole 2-methoxyphenoxy / methylthio 72 135–136
4d () Benzimidazole-thiadiazole 4-chlorophenyl / 5-methyl N/A Reported*
Compound 9 () Imidazole-thiazole 4-fluorophenyl / thiazol-2-yl N/A N/A
5j () Phenoxy-thiadiazole 4-chlorobenzyl / isopropyl 82 138–140

*Melting points for compounds (e.g., 4d: ~200–210°C) are typically higher than phenoxy-thiadiazoles (), likely due to benzimidazole’s rigid planar structure enhancing crystallinity .

Electronic and Spectral Properties

  • NMR shifts : The target compound’s 3-methoxyphenyl group would produce distinct aromatic proton signals (δ ~6.8–7.5 ppm) compared to electron-withdrawing substituents (e.g., 4-nitrophenyl in 4g: δ ~8.0–8.5 ppm) .
  • IR spectroscopy : The acetamide C=O stretch (~1680–1700 cm⁻¹) and thiadiazole C-S vibrations (~650–700 cm⁻¹) align with analogs in and .

Key Differentiators and Challenges

  • Metabolic stability : The 5-methyl-thiadiazole may reduce hepatic clearance compared to unsubstituted thiadiazoles (e.g., 5k) .

Biological Activity

The compound 2-{[1-(3-methoxyphenyl)-1H-imidazol-2-yl]sulfanyl}-N-(5-methyl-1,3,4-thiadiazol-2-yl)acetamide is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action, supported by data tables and relevant research findings.

Structure

The chemical structure of the compound can be represented as follows:

  • IUPAC Name: this compound
  • Molecular Formula: C14H14N4O2S2
  • Molecular Weight: 342.41 g/mol

Synthesis

The synthesis typically involves several key steps:

  • Formation of the Imidazole Ring: This is achieved through cyclization of appropriate precursors under acidic or basic conditions.
  • Introduction of Functional Groups: Electrophilic aromatic substitution is used to attach the methoxyphenyl group.
  • Final Coupling: The acetamide moiety is coupled with the functionalized imidazole, often using coupling reagents such as EDCI or DCC.

Antimicrobial Activity

Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance:

  • In vitro tests showed activity against various bacterial strains, including Mycobacterium tuberculosis with a minimum inhibitory concentration (MIC) of 3.125 μg/mL for certain derivatives .
  • The compound also displayed antifungal and antioxidant activities, highlighting its potential as a broad-spectrum antimicrobial agent.

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition: The compound may inhibit specific enzymes critical for microbial survival.
  • Receptor Interaction: It could modulate receptor activity involved in signal transduction pathways.
  • Gene Expression Modulation: The compound may influence transcription factors that regulate gene expression related to microbial resistance.

Case Study 1: Antitubercular Activity

A study evaluated a series of imidazole derivatives for their antitubercular activity. Among them, compounds similar to the target molecule showed promising results with MIC values indicating effective inhibition of Mycobacterium tuberculosis growth .

Case Study 2: Cytotoxicity Assessment

In cytotoxicity studies, the active compounds exhibited low toxicity against normal cell lines while maintaining potent antimicrobial effects. This suggests a favorable therapeutic index for further development .

Table 1: Biological Activity Summary

Activity TypeTest OrganismMIC (μg/mL)Reference
AntitubercularMycobacterium tuberculosis3.125
AntifungalVarious strains-
AntioxidantDPPH Assay-

Table 2: Synthesis Overview

StepDescription
Imidazole FormationCyclization under acidic/basic conditions
Functional Group AdditionElectrophilic aromatic substitution
Final CouplingCoupling with acetamide using EDCI/DCC

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